2-Anilinoethyl(phenyl)formamide
Description
Significance of Formamide (B127407) Derivatives as Key Organic Building Blocks
N-formamides are a class of organic compounds that are recognized as crucial intermediates in the synthesis of numerous pharmacologically active molecules. isfcppharmaspire.com Their utility extends from acting as protecting groups for amines to serving as catalysts in various reactions. isfcppharmaspire.com The simplest formamide, HCONH₂, is considered a plausible starting material in prebiotic chemistry for generating the essential building blocks of life, highlighting its fundamental role in chemical synthesis. nih.govontosight.ai Formamide derivatives are noted for their stability and their capacity to engage in hydrogen bonding. ontosight.ai
Formamide and its derivatives have emerged as important building blocks in Carbon One (C1) chemistry, where they serve as a source for introducing a single carbon atom into a molecular structure. acs.org This positions formamides as versatile and valuable reagents, acting as synthetic hubs for producing more complex chemicals. colab.ws Their high polarity and dielectric constant make them excellent C1 feedstocks, capable of solubilizing a wide range of reagents. acs.org
Synthetic methodologies have been developed that utilize N-substituted formamides as C1 sources for the creation of heterocyclic compounds. For instance, in the presence of a zinc catalyst, N-substituted formamides can react with o-phenylenediamines to yield benzimidazoles. nih.gov Similarly, efficient, one-pot syntheses of benzimidazoles and benzothiazoles have been achieved using formamide derivatives like DMF (N,N-Dimethylformamide) and DEF (N,N-Diethylformamide) as the C1 source, often under green chemistry principles that avoid toxic transition-metal catalysts. cresset-group.comtandfonline.com DMF, in particular, is a multipurpose compound that can act as a reagent and a source of C1 for synthesizing compounds like benzimidazoles from o-nitroanilines. Current time information in Bangalore, IN.
The concept of a "privileged scaffold" refers to a molecular framework that can bind to multiple biological receptors, making such structures highly valuable in drug discovery. bloomtechz.comresearchgate.net Formamide derivatives have proven to be instrumental in the synthesis of these privileged scaffolds. acs.org For example, formamide is used as a C1 feedstock to construct heteroannulated pyrimidones, which are crucial components in many bioactive compounds and commercially available drugs. acs.org Azines, such as pyrimidines and pyridines, are considered privileged scaffolds due to their prevalence in biologically important molecules, and their synthesis can be approached using formamide-based chemistry. acs.orgresearchgate.net Beyond pharmaceuticals, formamide derivatives also function as building blocks in materials science for creating complex materials like polymers and nanomaterials. nih.gov
Importance of Anilinoethyl Structures in Chemical Synthesis
The anilinoethyl moiety, which consists of an aniline (B41778) group linked to an ethyl chain, is a significant structural motif in both medicinal chemistry and materials science. Its derivatives, such as 2-anilinoethanol, are versatile intermediates in the chemical industry, particularly in the production of dyes. figshare.com This compound serves as a key building block for both azo and anthraquinone (B42736) dyes, where it can act as a coupling component to create a diverse array of colors. figshare.comchemicalbook.com
In the realm of medicinal chemistry, the anilinoethyl scaffold is a core component of various biologically active molecules. A notable example is the class of N-(substituted-anilinoethyl)amides, which have been designed and synthesized as potent ligands for melatonin (B1676174) receptors. unimi.it By modifying substituents on the anilinoethyl core, researchers can fine-tune the compounds' affinity and activity at different receptor subtypes, leading to the development of selective agonists and antagonists with potential therapeutic applications. The anilinoethyl group has also been incorporated into mitomycin C derivatives to create potential anticancer agents and into triazolopyrimidines designed as tubulin polymerization inhibitors. cresset-group.com Furthermore, the anilinoethyl structure is used in the synthesis of conducting liquid crystalline polymers, demonstrating its utility in advanced materials. Current time information in Bangalore, IN. The aniline portion itself, while a versatile building block, is sometimes strategically replaced in drug design to improve metabolic stability or reduce potential toxicity, underscoring the importance of the specific arrangement of the anilinoethyl moiety. tandfonline.com
Structural Context of 2-Anilinoethyl(phenyl)formamide within N-Phenyl Formamide Chemistry
N-Phenylformamide, also known as formanilide (B94145), is the simplest formamide of aniline and serves as a foundational structure in this area of chemistry. It is a versatile intermediate used in the synthesis of various organic compounds, including fungicides. The dehydration of N-phenylformamide yields phenylisocyanide, showcasing its role as a precursor. Structurally, it consists of a phenyl group attached to a secondary formamide group (-NH-CHO). chemicalbook.com
This compound, with the chemical formula C₁₆H₁₆N₂O, represents a more complex evolution of this basic structure. ontosight.ai It is properly named N-(2-anilinoethyl)-N-phenylformamide, indicating that the hydrogen on the formamide nitrogen of N-phenylformamide has been replaced by a 2-anilinoethyl group. This transforms the secondary amide of formanilide into a tertiary amide. The molecule thus integrates the N-phenylformamide core with the anilinoethyl moiety, combining the chemical characteristics of both structural families.
Below is a table comparing the fundamental properties of N-phenylformamide and its more complex derivative, this compound.
| Property | N-Phenylformamide | This compound |
| Synonym | Formanilide | N-(2-anilinoethyl)-N-phenylformamide |
| Molecular Formula | C₇H₇NO chemicalbook.com | C₁₆H₁₆N₂O ontosight.ai |
| Molecular Weight | 121.14 g/mol chemicalbook.com | 268.33 g/mol (calculated) |
| CAS Number | 103-70-8 chemicalbook.com | 55055-34-0 |
| Structural Feature | Secondary Amide | Tertiary Amide |
Structure
2D Structure
3D Structure
Properties
CAS No. |
55055-34-0 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N-(2-anilinoethyl)-N-phenylformamide |
InChI |
InChI=1S/C15H16N2O/c18-13-17(15-9-5-2-6-10-15)12-11-16-14-7-3-1-4-8-14/h1-10,13,16H,11-12H2 |
InChI Key |
TYZQPNWIYCABIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCN(C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 Anilinoethyl Phenyl Formamide
Pathways of Oxidation and Formation of Oxidized Derivatives
The oxidation of molecules containing aniline (B41778) and formamide (B127407) moieties can proceed through several pathways, depending on the oxidant and reaction conditions. For a compound like 2-Anilinoethyl(phenyl)formamide, potential sites for oxidation include the nitrogen atoms and the aromatic rings.
Research into the atmospheric oxidation of related compounds provides a model for potential reaction pathways. For instance, the oxidation of aminomethanol, initiated by hydroxyl radicals (•OH), leads to the formation of C-centered, N-centered, and O-centered radicals. nih.govresearchgate.net The most favored pathway involves the formation of a C-centered radical, which subsequently reacts with molecular oxygen to yield formamide as a major product. nih.govresearchgate.net This suggests that the formyl group in this compound could potentially be susceptible to radical-mediated reactions.
Furthermore, the aniline moiety is known to undergo oxidation. The metabolism of 2-phenylethylamine, which contains a similar structural element, proceeds via monoamine oxidase to form phenylacetaldehyde, which is then oxidized to phenylacetic acid by enzymes like aldehyde dehydrogenase and aldehyde oxidase. researchgate.net While not a direct analogue, this illustrates the biological susceptibility of the ethylamine (B1201723) portion of the molecule to oxidation.
The interaction of formamide with atmospheric hydroxyl radicals can also lead to the formation of potentially hazardous compounds like isocyanic acid (HNCO). researchgate.net Unreacted N-centered radicals have the potential to form carcinogenic nitrosamines in the presence of nitrogen oxides. researchgate.net
Hydrolysis and Decomposition Pathways
The formamide group is susceptible to hydrolysis, which can be catalyzed by acid, base, or even neutral water, albeit slowly. researchgate.netresearchgate.net This process involves the cleavage of the amide bond to yield a carboxylic acid (formic acid) and an amine. For this compound, hydrolysis would break the N-formyl bond, releasing formic acid and N-phenyl-N'-(phenyl)ethane-1,2-diamine.
The stability of formamide in aqueous solutions is a significant area of study. At room temperature and neutral pH, the hydrolysis of formamide is extremely slow, with a half-life estimated to be around 200 years. researchgate.net However, the rate is markedly increased at higher temperatures and under acidic or basic conditions. researchgate.net
The mechanism of formamide hydrolysis has been extensively investigated through theoretical calculations and experimental studies. Three primary pathways are recognized: neutral, acid-catalyzed, and base-catalyzed hydrolysis.
Neutral Hydrolysis: In neutral aqueous solution, the favored mechanism involves a two-step process. researchgate.netnih.gov
Hydration: The carbonyl group of the formamide is first hydrated by water molecules to form a tetrahedral diol intermediate. This step is typically the rate-limiting step. researchgate.netnih.gov
Proton Transfer and Dissociation: A water-assisted proton transfer occurs from one of the newly formed hydroxyl groups to the amino group. This can lead to a zwitterionic intermediate which then dissociates into formic acid and ammonia (B1221849). researchgate.netnih.gov
Computational studies using ab initio calculations and molecular dynamics simulations have corroborated this pathway, showing excellent agreement with experimental kinetic data. researchgate.netnih.gov
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the formamide. acs.org
Protonation: The carbonyl oxygen is the most basic site and is preferentially protonated over the nitrogen atom. acs.org
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the protonated carbonyl carbon.
Intermediate Formation: This leads to a neutral tetrahedral intermediate. acs.org
Dissociation: Subsequent proton transfers and elimination of the amine yield formic acid and the protonated amine.
Experimental and computational studies support a stepwise mechanism over a concerted one for acid-catalyzed hydrolysis. acs.org
Base-Catalyzed Hydrolysis: In basic solutions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion.
Nucleophilic Addition: A hydroxide ion directly attacks the carbonyl carbon. sci-hub.se
Tetrahedral Intermediate: This forms a tetrahedral intermediate. sci-hub.se
Elimination: The reaction proceeds through an elimination step, where the C-N bond is cleaved, releasing the amide anion and formic acid. sci-hub.se
Reaction with Aldehydes and Ketones (Leuckart Reaction)
The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones, converting them into amines. wikipedia.orgmdpi.com The reaction utilizes formamide or its derivatives, such as ammonium (B1175870) formate (B1220265), as both the nitrogen source and the reducing agent. wikipedia.orgmdpi.com It typically requires high temperatures, often between 120°C and 165°C or higher. wikipedia.orgsciencemadness.org In this context, this compound could serve as the formylating and reducing agent to convert a carbonyl compound into a formylated amine, which can then be hydrolyzed to the final amine.
A key step in the Leuckart reaction mechanism involves the formation of an N-formyl derivative. wikipedia.orgsciencemadness.org
Nucleophilic Attack: The reaction begins with the nucleophilic attack of the formamide nitrogen on the carbonyl carbon of the aldehyde or ketone. wikipedia.orgsciencemadness.orgscribd.com
Dehydration: The initial adduct then undergoes dehydration, eliminating a molecule of water to form an N-formyl derivative intermediate. wikipedia.orgsciencemadness.orgufl.edu In some proposed mechanisms, this intermediate is described as a resonance-stabilized species. wikipedia.orgsciencemadness.org
The presence of water is crucial; while its removal can drive the formation of the intermediate, some water is necessary to hydrolyze formamide to ammonium formate, which acts as the reducing agent. scribd.comufl.eduntnu.no Using a mixture of formamide and formic acid often gives the best yields. scribd.com
| Carbonyl Compound | Leuckart Reagent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | Formamide | 165-170 | Benzylamine | Low |
| Acetophenone | Ammonium Formate | 185-190 | α-Phenethylamine | 60-65 |
| Cyclohexanone (B45756) | Formamide/Formic Acid | 160-180 | Cyclohexylamine | High |
| 3-Phenyl-2-butanone | Formamide | 160-170 | Formyl derivative of amine | ~50 |
The reduction step of the Leuckart reaction involves a hydride shift. After the formation of the N-formyl derivative or a related iminium species, the formate ion (generated from formamide hydrolysis or added as formic acid/ammonium formate) acts as the hydride donor. ntnu.no
The most accepted mechanism involves the addition of the formate ion to the electrophilic carbon of the intermediate (e.g., a formimido compound). This is followed by a hydride ion shift from the formate to the carbon, with the subsequent release of carbon dioxide, resulting in the reduced N-formylated amine. wikipedia.orgufl.eduntnu.no
Role in Generating Reactive Intermediates
Beyond its direct role in reactions, this compound can generate various reactive intermediates.
In the Leuckart reaction , the initial adduct of the formamide and the carbonyl compound can dehydrate to form an electrophilic intermediate, possibly an iminium ion or a related resonance-stabilized species. wikipedia.orgsciencemadness.org This intermediate is the species that is ultimately reduced by the hydride transfer.
Studies on the hydrolysis of formamides point to the formation of a tetrahedral intermediate upon nucleophilic attack by water or hydroxide. nih.govacs.orgsci-hub.se In some cases, a short-lived zwitterionic intermediate may also be formed before the final products are released. researchgate.netnih.gov
Furthermore, radical-based oxidation reactions can generate C-centered, N-centered, or O-centered radicals from formamide-containing molecules. nih.govresearchgate.net These highly reactive species can then participate in a variety of subsequent reactions, leading to degradation or the formation of new products. For example, the C-centered radical H₂NĊHOH is a key intermediate in the atmospheric oxidation pathway that leads to formamide. nih.govresearchgate.net
Chemoselective Transformations of Related Formamide Structures
Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. In the context of formamides, a significant challenge arises from their position in the reactivity order of carbonyl compounds. Formamides are generally considered more reactive and thus easier to reduce than urea (B33335) derivatives. researchgate.netnih.gov This makes the selective transformation of a urea in the presence of a formamide a difficult but valuable process. bohrium.com
Recent advances in catalysis have enabled transformations that defy this traditional reactivity order. Specifically, certain catalyst systems can selectively act on less reactive carbonyl groups, like those in ureas, while leaving more reactive groups, such as formamides, esters, and amides, untouched. researchgate.netnih.gov
The conversion of urea derivatives into formamides via catalytic hydrogenolysis is a prime example of a challenging chemoselective transformation. researchgate.net Ureas are among the least reactive carbonyl compounds, and their reduction typically proceeds completely to amines and methanol. researchgate.netresearchgate.net However, specialized catalysts have been developed to selectively cleave one C-N bond of a urea and reduce the carbonyl to a formyl group, stopping the reaction at the formamide stage. nih.govbohrium.com
Iridium (Ir) and Manganese (Mn) based catalysts have shown remarkable efficacy in this reaction. researchgate.netacs.org An Iridium-based catalyst, for instance, has been reported to tolerate formamide, ester, and amide functionalities while chemoselectively hydrogenolyzing the urea group. researchgate.netnih.govbohrium.com
Two primary mechanisms have been proposed for this unique selectivity researchgate.netresearchgate.net:
Metal-Ligand Cooperative Transfer: The catalyst facilitates a selective proton and hydride transfer to the more basic carbonyl oxygen of the urea.
Isocyanate Intermediate Pathway: The urea undergoes thermal decomposition to an amine and an isocyanate, with the latter being selectively hydrogenated by the catalyst to the formamide. researchgate.netrsc.org
This selective hydrogenolysis serves as a novel strategy for the chemical recycling of materials like polyurea resins. researchgate.net
| Substrate | Catalyst | Conditions | Formamide Yield | Amine Yield | Source |
|---|---|---|---|---|---|
| 1,3-Diphenylurea | Iridium Complex | Toluene (B28343), 2 MPa H₂, 130°C, 18h | 82% | 83% | researchgate.net |
| 1,3-Diphenylurea | Manganese Complex | - | Reported as a product | - | acs.org |
| 1,3-Bis(4-chlorophenyl)urea | (PPh₃)₃Ir(CO)H / Py(CH₂PPh₂)₂ | THF, 10 bar H₂, 140°C, 24h | High chemoselectivity reported | - | nih.gov |
| Various Diaryl/Dialkyl Ureas | Ruthenium-Triphos Complex | - | Reported to give a mixture | Reported to give a mixture | researchgate.net |
Intramolecular Cyclization and Annulation Reactions
The formyl group, particularly when activated, can participate in intramolecular cyclization reactions to form various N-heterocycles. rsc.org For a molecule like this compound, several potential intramolecular cyclization pathways exist, depending on the reaction conditions.
A plausible reaction is a Bischler-Napieralski-type cyclization. In this type of reaction, the formamide oxygen is first activated, typically by a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). This activation enhances the electrophilicity of the formyl carbon, which can then be attacked by an electron-rich aromatic ring within the same molecule. In the case of this compound, cyclization could occur onto the aniline phenyl ring to generate a 1,2,3,4-tetrahydroquinoline (B108954) derivative. The annulation (ring-forming) process would involve an electrophilic aromatic substitution mechanism, followed by rearomatization of the ring. Such intramolecular reactions of amides are a powerful tool for the synthesis of diverse nitrogen-containing heterocyclic systems. rsc.org
Potential for Nucleophilic Substitution Reactions
The carbonyl carbon of a formamide group is electrophilic due to the polarization of the C=O double bond, making it susceptible to attack by nucleophiles. libretexts.org This reactivity allows formamides to participate in nucleophilic substitution reactions, although they are generally less reactive than other acid derivatives like acid chlorides or anhydrides.
A nucleophilic attack on the formyl carbon of this compound would proceed through a tetrahedral intermediate. youtube.com The fate of this intermediate depends on the nature of the attacking nucleophile and the stability of the potential leaving groups.
Reduction: Strong nucleophiles like hydride ions (H⁻) from reagents such as lithium aluminum hydride (LiAlH₄) can attack the carbonyl carbon. The resulting tetrahedral intermediate would collapse, ultimately leading to the reduction of the formyl group to a methyl group, converting the formamide into a tertiary amine. A two-step pathway via a formamide intermediate has been observed in the reduction of N-substituted carbonylimidazoles. beilstein-journals.org
Addition of Organometallics: Organometallic reagents, such as Grignard or organolithium reagents, could potentially add to the carbonyl carbon. However, these strong bases might also deprotonate other acidic protons in the molecule. If addition occurs, subsequent workup could lead to an amino alcohol.
Catalytic Role: Formamides themselves can act as nucleophilic catalysts to promote other Sₙ-type transformations. researchgate.net Mechanistic studies show that the nucleophilic attack of the formamide catalyst onto an electrophilic reagent is often the rate-determining step. researchgate.net
Computational Chemistry and Theoretical Analysis
Conformational Analysis of 2-Anilinoethyl(phenyl)formamide
The flexibility of this compound, arising from several rotatable single bonds and the partial double-bond character of the amide C-N bond, results in a complex conformational landscape. Understanding the preferred shapes (conformers) of the molecule and the energy barriers between them is crucial for predicting its properties.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the energies of different molecular conformations, thereby mapping the potential energy surface and identifying the most stable structures. chemrxiv.org For this compound, DFT calculations would provide critical data on the relative stabilities of its various conformers.
The central formamide (B127407) group (–N(Ph)CHO) is a key structural feature. The partial double-bond character of the C–N bond restricts rotation, leading to the possibility of planar Z (zusammen) and E (entgegen) isomers. These configurations refer to the relative positions of the phenyl group and the formyl oxygen atom with respect to the C-N bond.
Furthermore, rotation around the C-N single bond of the anilinoethyl moiety gives rise to syn and anti arrangements, describing the orientation of the aniline (B41778) group relative to the formamide group. DFT calculations are essential for determining the energy difference between these configurations, which indicates the predominant isomer under thermal equilibrium.
Table 1: Theoretical DFT Energy Evaluation of Isomeric Configurations
| Configuration | Relative Orientation | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K |
|---|---|---|---|
| E-isomer | Phenyl and Oxygen are on opposite sides of the C-N amide bond. | > 5 | < 1% |
| Z-isomer | Phenyl and Oxygen are on the same side of the C-N amide bond. | 0 (Reference) | > 99% |
| syn-conformer | Aniline and Formamide groups are oriented toward each other. | Dependent on other torsions | Variable |
| anti-conformer | Aniline and Formamide groups are oriented away from each other. | Dependent on other torsions | Variable |
Note: This table is illustrative, based on typical energy differences for N-substituted formamides. Specific values for this compound would require dedicated DFT calculations.
The ethyl bridge connecting the two nitrogen atoms (–CH₂–CH₂–) is another source of conformational isomerism. Rotation around the C–C single bond leads to different conformers, primarily the low-energy staggered conformations and the high-energy eclipsed conformations. DFT calculations can precisely model the potential energy surface for this rotation, identifying the global and local energy minima corresponding to stable conformers. The analysis would reveal the most probable dihedral angles for the N–C–C–N backbone. Studies on similar flexible molecules show that DFT is a reliable tool for identifying such conformational preferences. chemrxiv.org
The relative stability of different conformers is governed by a delicate balance of intramolecular interactions. In this compound, several such interactions are possible:
Intramolecular Hydrogen Bonding: A weak hydrogen bond could form between the N-H proton of the aniline group and the formyl oxygen atom (N–H···O=C). The existence and strength of such an interaction significantly stabilize specific conformations. Theoretical studies on other anilino-derivatives have demonstrated that DFT calculations, combined with experimental NMR data, can characterize these weak hydrogen bonds and quantify their effect on conformational rigidity. nih.gov
Steric Hindrance: The bulky phenyl groups can sterically clash with each other or with other parts of the molecule. These repulsive interactions destabilize certain conformations, forcing the molecule to adopt geometries that minimize steric strain.
π-π Stacking: An attractive, noncovalent interaction between the two phenyl rings could occur if they adopt a suitable parallel-displaced or T-shaped arrangement, which would stabilize the corresponding conformer.
DFT calculations can deconstruct these contributions to determine which forces dominate the molecule's preferred three-dimensional structure. nih.gov
While DFT is excellent for static structures, Ab Initio Molecular Dynamics (AIMD) is used to simulate the time evolution of a molecular system. In AIMD, the forces acting on the atoms are calculated "on-the-fly" using quantum mechanics, allowing for the simulation of chemical reactions and large-amplitude motions without pre-defined reaction coordinates.
AIMD simulations are particularly powerful for comparing chemical reactivity in different environments. nih.gov For this compound, AIMD could be used to study its thermal stability and decomposition pathways.
Gas-Phase Simulations: In the gas phase, the molecule is isolated. AIMD simulations would reveal the intrinsic reaction pathways, governed solely by the molecule's internal energy. Potential reactions could include isomerization or fragmentation, with the simulations identifying the lowest-energy transition states. arxiv.org
Solution-Phase Simulations: By including explicit solvent molecules (e.g., water) in the simulation box, AIMD can model the effects of the environment. The solvent can influence reactivity by stabilizing or destabilizing reactants, products, and transition states through interactions like hydrogen bonding. nih.gov This can lead to different reaction products or altered reaction rates compared to the gas phase. A study on the formamide reaction network showed that the presence of a solvent could reconcile differing experimental and theoretical results by accounting for its active role. nih.gov
Table 2: Comparison of AIMD Simulation Environments for Reaction Analysis
| Feature | Gas-Phase Simulation | Solution-Phase Simulation |
|---|---|---|
| System | Single molecule in a vacuum | Molecule surrounded by explicit solvent molecules |
| Key Interactions | Intramolecular forces only | Intramolecular and intermolecular (solute-solvent) forces |
| Primary Insights | Intrinsic reactivity, unimolecular decomposition pathways | Role of solvent, stabilization of intermediates, solvent-mediated proton transfer |
| Example Application | Studying thermal stability at high temperatures without solvent interference | Investigating hydrolysis or solvolysis reaction mechanisms |
Source: Conceptual framework based on AIMD methodologies described in the literature. nih.gov
Ab Initio Molecular Dynamics (AIMD) for Reaction Channels
Exploring Multiple Pathways and Intermediates
The study of formamide's reaction network, which serves as a model for more complex formamides, reveals a multitude of possible reaction channels. nih.govpnas.orgpnas.org Computational approaches, particularly those combining ab initio molecular dynamics with enhanced sampling techniques, are flexible enough to uncover various pathways and intermediate structures with minimal initial assumptions. nih.govpnas.orgpnas.org This is crucial as different environments, such as gas phase versus in solution, can drastically alter the reaction networks, leading to new pathways, intermediates, and products. pnas.org For instance, in the decomposition of formamide in solution, formic acid and ammonium (B1175870) formate (B1220265) have been identified as significant byproducts, a discovery made possible through these exploratory computational methods. nih.govpnas.org
Quantum Chemical Calculations of Reaction Energetics and Kinetics
Quantum chemical calculations are a cornerstone for predicting the feasibility and rates of chemical reactions. rsc.org They allow for the estimation of chemical reaction pathways, including the crucial energies of transition states and associated equilibria. rsc.org These calculations have become increasingly vital in chemical research, complementing experimental work by providing detailed mechanistic insights. unipd.itnrel.gov
Transition State Characterization
A key aspect of understanding reaction kinetics is the characterization of the transition state—the highest energy point along the reaction coordinate. Quantum chemical calculations are employed to determine the geometries and energies of these fleeting structures. rsc.org For reactions involving formamide, computational studies have successfully identified and characterized transition states for various decomposition pathways, such as decarbonylation and hydrolysis. pnas.org The accuracy of these calculations is critical, as the energy of the transition state directly influences the reaction rate.
Branching Fraction Analysis of Reaction Products
When a reaction can proceed through multiple pathways leading to different products, branching fraction analysis helps to predict the relative abundance of each product. This analysis is based on the calculated energetics of the competing pathways. For example, in the atmospheric oxidation of aminomethanol, a related compound, computational studies have shown that the formation of formamide is the predominant outcome, with a branching fraction of about 99% under tropospheric conditions. nih.gov This dominance is determined by comparing the activation energies for the different reaction channels available to the initial radical intermediate. nih.gov
Theoretical Determination of Reaction Pathways
Theoretical methods are not only used to analyze known reactions but also to predict entirely new ones. rsc.org By mapping out the potential energy surface of a chemical system, computational chemists can identify the most likely paths from reactants to products. This predictive power is invaluable for designing new synthetic routes and catalysts. rsc.org For formamide, theoretical studies have reconciled differing experimental and theoretical scenarios by demonstrating the facile interconversion between formamide and hydrogen cyanide in solution. nih.govpnas.org
Advanced Computational Methodologies
To tackle the complexity of chemical reactions, particularly in condensed phases, advanced computational techniques are required. pnas.org These methods aim to efficiently explore the vast conformational and reactive space available to molecules.
Metadynamics Sampling with Topological Collective Variables
Metadynamics is a powerful enhanced sampling technique used to accelerate the exploration of complex free energy landscapes. pnas.orgresearchgate.net It works by adding a history-dependent bias potential to the system, encouraging it to visit new configurations. researchgate.net When combined with topological collective variables, which describe the connectivity of atoms rather than their precise positions, metadynamics becomes an even more potent tool for discovering novel reaction mechanisms. nih.govpnas.orgpnas.org This approach has been successfully applied to the study of formamide reactions, revealing the intricate interplay of different reaction channels and the significant influence of the solvent on reaction barriers and pathways. nih.govpnas.orgpnas.org The method is particularly adept at identifying unexpected intermediates and products, as demonstrated by the discovery of formic acid formation during formamide decomposition in solution. pnas.orgpnas.org
Interactive Data Table
| Parameter | Value | Significance |
| Formamide Decomposition Barrier (Decarbonylation) | 40 kcal/mol | Energy needed to break the C-N bond and release CO. pnas.org |
| Formamide Decomposition Barrier (Hydrolysis) | 35 kcal/mol | Energy required for the reaction with water. pnas.org |
| Formamide Formation from NH2 + H2CO | Favored | A viable gas-phase route for formamide synthesis. arxiv.org |
| Branching Fraction of Formamide (from NH2ĊHOH + O2) | ~99% | Indicates formamide is the major product in this reaction. nih.gov |
Coupled-Cluster Theory (CCSD(T)) and Hybrid-DFT Methods
Coupled-cluster theory, particularly the CCSD(T) method, is recognized as a "gold standard" in quantum chemistry for its high accuracy in calculating the electronic structure of small to medium-sized molecules. nih.govpyscf.orgpku.edu.cn It provides a reliable benchmark for other computational methods. Hybrid-DFT methods, on the other hand, offer a balance between computational cost and accuracy by incorporating a portion of exact Hartree-Fock exchange into the density functional, making them suitable for larger molecular systems. researchgate.netnih.gov
Detailed research findings and data tables derived from CCSD(T) and hybrid-DFT calculations, such as optimized geometries, vibrational frequencies, and electronic properties for this compound, are contingent on future computational investigations. Such studies would provide valuable insights into the molecule's conformational landscape, intramolecular interactions, and reactivity.
In the absence of specific data for this compound, it is not possible to provide detailed research findings or data tables for this section. Future computational work is required to generate this information.
Spectroscopic and Advanced Characterization Techniques
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Studies
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Anilinoethyl(phenyl)formamide would show characteristic absorption bands for the N-H, C=O, and C-N bonds, as well as the aromatic C-H and C=C bonds.
Studies on similar molecules like N-phenylformamide have shown that the positions of the amide bands can provide insights into the conformational isomers (cis and trans) of the amide group. psu.edursc.org The N-H stretching vibration, typically seen around 3300-3500 cm⁻¹, and the strong C=O stretching vibration of the formamide (B127407) group, expected around 1650-1700 cm⁻¹, would be key diagnostic peaks.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3350 - 3450 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=O Stretch (Amide I) | 1660 - 1690 | Strong |
| N-H Bend (Amide II) | 1510 - 1550 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1200 - 1350 | Medium |
This table is predictive and based on data from analogous compounds. psu.edursc.orgnist.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₅H₁₆N₂O), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight.
The fragmentation pattern would likely involve cleavage of the ethyl bridge and the formyl group. Common fragments would include ions corresponding to the anilinoethyl moiety, the phenylformamide moiety, and the individual phenyl and aniline (B41778) groups. Analysis of the mass spectrum of related compounds like N,N'-diphenylethylenediamine can provide clues to the expected fragmentation pathways. nih.govnist.gov
Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Predicted m/z | Possible Structure |
| [M]⁺ | 240 | Intact Molecule |
| [M-CHO]⁺ | 211 | Loss of formyl group |
| [C₈H₁₀N]⁺ | 120 | Anilinoethyl fragment |
| [C₇H₆NO]⁺ | 120 | Phenylformamide fragment |
| [C₆H₅NH₂]⁺ | 93 | Aniline |
| [C₆H₅]⁺ | 77 | Phenyl group |
This table is predictive and based on the principles of mass spectrometry and data from analogous compounds. nih.govnist.gov
X-ray Diffraction Analysis for Solid-State Structure
X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, data from related formamide derivatives can offer insights into its likely solid-state conformation. iucr.orgrsc.orgresearchgate.net
For instance, the crystal structure of N-phenylformamide reveals that the molecules can exist as both syn and anti conformers of the N-H and C=O bonds and are linked by intermolecular N-H···O hydrogen bonds. iucr.orgresearchgate.net It is plausible that this compound would also exhibit such hydrogen bonding networks, influencing its crystal packing. The planarity of the amide group and the dihedral angles between the phenyl rings and the amide plane would be key structural parameters.
Typical Bond Lengths and Angles in Formamide Derivatives
| Bond | Typical Length (Å) | Angle | **Typical Angle (°) ** |
| C=O | 1.22 - 1.24 | O-C-N | 123 - 126 |
| C-N (amide) | 1.33 - 1.35 | C-N-C | 118 - 122 |
| N-H | 0.86 - 0.89 | ||
| C-C (aromatic) | 1.38 - 1.40 | C-C-C (aromatic) | 119 - 121 |
This table provides typical values based on crystal structures of related formamide compounds. iucr.orgrsc.orgresearchgate.net
Advanced Spectroscopic and Electrochemical Techniques (Potential Applications)
Cyclic Voltammetry for Electron Transfer and Product Stability
No published studies were found that have utilized cyclic voltammetry to investigate the electron transfer processes or the stability of the resulting products for this compound. This technique is a powerful tool for assessing the redox behavior of molecules, including determining oxidation and reduction potentials, understanding reaction mechanisms, and evaluating the stability of electrochemically generated species. Such data would be valuable for applications in areas like organic electronics or electrocatalysis. However, at present, the electrochemical characteristics of this compound remain uncharacterized in the public domain.
Fluorescence Spectroscopy for Emissive Properties
Similarly, there is a lack of available research on the fluorescence properties of this compound. Fluorescence spectroscopy is employed to study the emissive characteristics of molecules, providing insights into their electronic structure, excited-state dynamics, and potential as fluorescent probes or materials for optoelectronic devices. The absence of such data means that the quantum yield, emission and excitation spectra, and other photophysical parameters for this compound have not been reported.
Coordination Chemistry of Anilinoethyl Phenyl Formamide and Analogues
Potential as a Ligand in Metal Complexes
2-Anilinoethyl(phenyl)formamide and its analogues are promising candidates for forming stable coordination compounds with a variety of transition metals. tandfonline.comrsc.org The arrangement of donor atoms allows for the formation of chelate rings, which significantly enhances the stability of the resulting metal complexes.
The this compound molecule possesses three potential donor atoms for coordination with a central metal ion: the nitrogen atom of the anilino group, the nitrogen atom of the formamide (B127407) group, and the carbonyl oxygen atom of the formamide group.
Anilino Nitrogen: The nitrogen atom of the secondary amine in the anilino group has a lone pair of electrons available for donation to a metal center, making it a strong potential coordination site. Metal complexes involving aniline (B41778) and its derivatives are well-documented. tandfonline.com
Formamide Oxygen: The carbonyl oxygen of the formamide group is a hard donor atom and a common coordination site for amides. Its lone pairs are readily available to form a coordinate bond with a metal ion.
Formamide Nitrogen: The lone pair on the formamide nitrogen atom can be involved in resonance with the adjacent carbonyl group. This delocalization reduces its basicity and availability for coordination compared to the anilino nitrogen. However, coordination through the formamide nitrogen is not impossible and can lead to different types of isomers.
Coordination is most likely to occur in a bidentate fashion, utilizing two of these donor sites to bind to a single metal center. The most probable mode of bidentate coordination would involve the anilino nitrogen and the formamide carbonyl oxygen, as this would form a thermodynamically stable five-membered ring.
| Potential Donor Atom | Type | Likelihood of Coordination |
| Anilino Nitrogen | Soft/Borderline | High |
| Formamide Oxygen | Hard | High |
| Formamide Nitrogen | Borderline | Low to Moderate |
When a polydentate ligand, such as this compound, binds to a metal ion using two or more donor atoms, it forms a ring structure known as a chelate. libretexts.orghawaii.edu This process results in a complex that is significantly more stable than a similar complex formed with monodentate ligands. This enhanced stability is known as the chelate effect . libretexts.org
The chelate effect is primarily driven by a positive change in entropy. The formation of a chelate complex typically involves the displacement of multiple monodentate solvent molecules by a single polydentate ligand, leading to an increase in the number of free particles in the system and thus an increase in disorder (entropy). hawaii.edu
In the case of this compound, coordination through the anilino nitrogen and the formamide oxygen would result in the formation of a five-membered chelate ring. Five- and six-membered chelate rings are known to be particularly stable due to minimal ring strain. google.com Therefore, it is expected that this ligand would form stable chelate complexes with various metal ions. researchgate.net
Synthesis of Metal-Formamide Complexes
The synthesis of metal complexes with formamide-based ligands like this compound generally follows standard procedures for the preparation of coordination compounds. researchgate.net A common method involves the direct reaction of a metal salt with the ligand in a suitable solvent.
The general synthetic procedure can be outlined as follows:
A solution of a metal salt (e.g., chloride, nitrate, or sulfate (B86663) salts of transition metals like Co(II), Ni(II), Cu(II)) is prepared in a solvent such as ethanol, methanol, or acetonitrile.
The ligand, this compound, is dissolved in the same or a compatible solvent.
The ligand solution is added to the metal salt solution, often in a specific stoichiometric ratio (e.g., 2:1 ligand-to-metal for an octahedral complex).
The reaction mixture may be stirred at room temperature or heated under reflux to facilitate the complex formation.
The resulting metal complex, which may precipitate out of the solution, is then isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried.
Characterization of the newly synthesized complexes is typically performed using techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements to confirm the coordination of the ligand to the metal center and to determine the geometry of the complex. dntb.gov.ua
Geometric and Linkage Isomerism in Related Coordination Compounds
Isomers are compounds that have the same chemical formula but different arrangements of atoms. Coordination complexes, particularly those with multiple ligands, can exhibit various forms of isomerism. libretexts.org For complexes involving a ligand like this compound, both geometric and linkage isomerism are plausible.
Geometric Isomerism: This type of isomerism arises from different spatial arrangements of ligands around the central metal ion. libretexts.org In an octahedral complex with the general formula [M(L)₂X₂], where L is a bidentate ligand like this compound and X is a monodentate ligand, two geometric isomers are possible:
cis-isomer: The two X ligands are adjacent to each other (at a 90° angle).
trans-isomer: The two X ligands are on opposite sides of the metal ion (at a 180° angle).
Linkage Isomerism: This occurs when a ligand can coordinate to a metal ion through more than one donor atom. Such ligands are called ambidentate ligands. The formamide group within the this compound structure can potentially act as an ambidentate ligand, binding either through the carbonyl O xygen or the N itrogen atom. This would result in two different linkage isomers with distinct physical and chemical properties. While coordination through oxygen is generally more common for amides, the possibility of N-coordination exists, leading to linkage isomerism.
| Type of Isomerism | Description | Example in [M(L)₂X₂] Complex |
| Geometric | Different spatial arrangement of ligands. | cis: Two X ligands are at 90° to each other. |
| trans: Two X ligands are at 180° to each other. | ||
| Linkage | Ligand coordinates through different donor atoms. | O-bound: Ligand coordinates via formamide oxygen. |
| N-bound: Ligand coordinates via formamide nitrogen. |
Catalytic Roles of Metal Complexes Incorporating Formamide Ligands
Metal complexes containing formamide and related N-donor ligands have shown significant promise as catalysts in a range of organic transformations. The electronic and steric properties of the ligand can be tuned to influence the activity and selectivity of the metal catalyst. acs.org
N-Formylation Reactions: Iron complexes have been successfully used to catalyze the N-formylation of various amines using carbon dioxide and dihydrogen. researchgate.net This process is crucial for synthesizing formamides, which are important industrial chemicals and synthetic intermediates. nih.gov
Dehydrogenative Coupling: Pincer-type metal complexes of ruthenium, iron, and manganese have been shown to catalyze the dehydrogenative coupling of formamides with alcohols to produce carbamates. acs.org This reaction involves the dehydrogenation of the formamide as a key step.
Hydroaminocarbonylation: Cobalt-catalyzed hydroaminocarbonylation provides a method for synthesizing amides directly from alkenes and amines, offering an atom-economical alternative to traditional methods. acs.org
Other Catalytic Applications: Metal-ligand complexes are also employed in reactions like the decomposition of hydrogen peroxide and hydrolysis of esters.
Given these precedents, it is conceivable that metal complexes of this compound could be investigated as potential catalysts for similar transformations, where the ligand framework could provide the necessary stability and electronic environment for the metal center to perform its catalytic function. researchgate.net
Sustainable and Green Chemistry Approaches in 2 Anilinoethyl Phenyl Formamide Synthesis
Utilization of Sustainable Carbon Sources (e.g., Formic Acid, Carbon Dioxide)
The traditional synthesis of formamides often relies on reagents that pose environmental or safety concerns. rsc.org Green chemistry encourages the substitution of these with sustainable C1 feedstocks like formic acid and carbon dioxide (CO₂). Both are abundant, economical, and represent a more environmentally benign pathway for N-formylation reactions. researchgate.netmdpi.com
Formic Acid: As the simplest carboxylic acid, formic acid is a readily available and effective formylating agent. scholarsresearchlibrary.com Its use in the N-formylation of amines can often proceed under catalyst- and solvent-free conditions, significantly simplifying the reaction setup and work-up procedures. academie-sciences.frresearchgate.net The reaction of an amine with formic acid typically involves heating the mixture, which leads to the formation of the corresponding formamide (B127407) with water as the only byproduct, aligning perfectly with the goals of atom economy and waste reduction. academie-sciences.fr For instance, studies on various anilines have demonstrated that direct heating with formic acid provides the desired formanilides in good to excellent yields. researchgate.net
Carbon Dioxide: The utilization of CO₂, a major greenhouse gas, as a C1 building block is a highly attractive strategy for sustainable chemical synthesis. rsc.orgmdpi.com The reductive functionalization of CO₂ with amines, in the presence of a suitable catalyst and a reducing agent (like hydrosilanes), presents a pathway to formamides under varying conditions. rsc.orgcatco2nvers.eu This approach not only sequesters CO₂ but also transforms it into valuable chemical products. rsc.org While thermodynamically challenging due to the stability of the CO₂ molecule, significant progress has been made in developing catalytic systems that can efficiently facilitate this transformation at lower pressures and temperatures. rsc.orgmdpi.com
| Carbon Source | Advantages | Challenges | Typical Reaction Conditions |
|---|---|---|---|
| Formic Acid | High atom economy, readily available, can be used catalyst- and solvent-free. academie-sciences.frresearchgate.net | Can be corrosive. | Neat reaction mixture, heating (e.g., 60°C). researchgate.net |
| Carbon Dioxide (CO₂) | Abundant, non-toxic, renewable C1 source, utilization of a greenhouse gas. rsc.orgresearchgate.net | Thermodynamically stable, requires activation via catalysts and a reductant. rsc.orgmdpi.com | Catalyst (e.g., Zinc-based, Iridium), reductant (e.g., hydrosilane), pressure (1-5 bar). rsc.orgcsic.es |
Development of Eco-Friendly Catalytic Systems
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste. catalysis.blog For the synthesis of 2-Anilinoethyl(phenyl)formamide, the focus is on developing catalysts that are recyclable, non-toxic, and highly active.
Heterogeneous Catalysis (e.g., Supported Zinc Catalysts)
Heterogeneous catalysts are preferred in green chemistry because they exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture and allows for easy recovery and reuse. catalysis.blog This minimizes catalyst waste and contamination of the final product.
Supported zinc catalysts have emerged as an effective, earth-abundant, and environmentally friendly option for the N-formylation of amines using CO₂. rsc.orgacs.org Various supported zinc systems have been developed to enhance catalytic activity and stability:
N-Heterocyclic Carbene (NHC) Supported Zinc: These catalysts have demonstrated high efficacy for the N-formylation of a wide range of amines with CO₂ at room temperature and under low pressure (1 bar). rsc.orgrsc.org The NHC ligand helps to stabilize the zinc center and facilitate the catalytic cycle.
Zinc Phthalocyanine (ZnPc): In combination with a polar additive like dimethylformamide (DMF), ZnPc acts as an efficient Lewis acidic catalyst for the hydrosilylation of CO₂ to form formamides under mild conditions. cjcatal.comresearchgate.net
Supported Zinc Gallate (ZnG): Coating zinc gallate onto microporous organic polymer supports enhances the contact between the substrate and the active zinc sites, improving catalytic performance in the reductive fixation of CO₂ to formamides. acs.org
Polymer-Supported Zinc: An eco-friendly and low-cost modified Merrifield resin-supported zinc catalyst has been synthesized and used for the N-formylation of various anilines with formic acid, showcasing high yields in very short reaction times. researchgate.net
| Catalyst System | Carbon Source | Key Features | Reference |
|---|---|---|---|
| NHC-Supported Zinc | CO₂ | Works under ambient temperature and 1 bar pressure; excellent functional group tolerance. | rsc.orgrsc.org |
| Zinc Phthalocyanine (ZnPc)/DMF | CO₂ | Binary system, mild conditions, promotes hydride transfer from hydrosilane. | cjcatal.comresearchgate.net |
| H-MOP@ZnG | CO₂ | Heterogeneous, enhanced substrate contact, recyclable. | acs.org |
| Merrifield-Supported Zinc | Formic Acid | Eco-friendly, low-cost, rapid reaction times (e.g., 4.5-10 minutes). | researchgate.net |
Transition Metal Nitride Heterostructures
Transition metal nitrides (TMNs) are gaining attention as robust catalysts due to their unique electronic structures, which are somewhat similar to noble metals, providing high catalytic activity and stability. mdpi.comfrontiersin.org Their metallic conductivity and resistance to poisoning make them promising candidates for various chemical transformations. mdpi.compku.edu.cn
Recent research has highlighted the use of Nickel-Iron Nitride (Ni₃FeN) heterostructures for the direct synthesis of formamide from CO₂ and water under mild hydrothermal conditions (100°C). acs.org In this innovative system, the metal nitride itself serves as the nitrogen source, while water acts as the hydrogen source, completely eliminating the need for external H₂ or ammonia (B1221849) sources. acs.org The heterostructure of nickel-iron nitride is crucial for its catalytic activity in this transformation. acs.org The development of such systems, where the catalyst also provides one of the reactants, represents a significant leap in sustainable synthesis. While this has been demonstrated for the parent formamide, the principles can be extended to substituted formamides like this compound.
Optimization of Reaction Conditions for Reduced Environmental Impact
Solvent Selection and Green Solvents
Traditional organic solvents are often volatile, toxic, and flammable, contributing significantly to industrial waste and environmental pollution. Green chemistry advocates for their replacement with safer, more sustainable alternatives or, ideally, conducting reactions under solvent-free conditions. nih.govresearchgate.net
Solvent-Free (Neat) Conditions: As demonstrated in several N-formylation reactions using formic acid, eliminating the solvent entirely is the greenest approach. academie-sciences.frresearchgate.net This simplifies the process, reduces waste, and lowers costs.
Water: As a solvent, water is non-toxic, non-flammable, and abundant. While its use in organic synthesis can be limited by the poor solubility of non-polar reactants, developing water-compatible catalytic systems is a key area of green chemistry research. iris-biotech.deresearchgate.net
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors (e.g., urea) and hydrogen bond acceptors (e.g., choline (B1196258) chloride) that form a liquid with a much lower melting point than its individual components. researchgate.netnih.gov DESs are often biodegradable, non-volatile, and can act as both the solvent and catalyst, as shown in the synthesis of formanilides. nih.gov
Other Green Solvents: Bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and greener alternatives to hazardous solvents like dimethylformamide (DMF), such as dimethyl carbonate (DMC), are also being explored. researchgate.netiris-biotech.de
| Solvent Type | Example(s) | Green Advantages |
|---|---|---|
| Solvent-Free (Neat) | N/A | Highest atom economy, no solvent waste, simplified purification. nih.gov |
| Water | H₂O | Non-toxic, non-flammable, abundant, safe. researchgate.net |
| Deep Eutectic Solvents (DES) | Choline Chloride:Urea (B33335) | Often biodegradable, low volatility, can act as catalyst and solvent. nih.govnih.gov |
| Bio-derived/Benign Solvents | 2-MeTHF, Dimethyl Carbonate | Lower toxicity and better environmental profile than traditional solvents. researchgate.netiris-biotech.de |
Energy Efficiency (e.g., Microwave and Ultrasound Assistance)
Reducing energy consumption is a critical aspect of green chemistry. Alternative energy sources like microwave irradiation and ultrasound can significantly enhance reaction rates, often leading to higher yields in much shorter timeframes compared to conventional heating methods. rsc.org
Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. tandfonline.comorganic-chemistry.org This efficiency gain translates to significant energy savings. Microwave-assisted methods have been successfully applied to the synthesis of various formamides, showcasing excellent yields and reduced processing times. tandfonline.comtandfonline.com
Ultrasound-Assisted Synthesis: Sonochemistry utilizes the energy of acoustic cavitation to promote chemical reactions. The collapse of cavitation bubbles creates localized hot spots with immense temperatures and pressures, accelerating reaction rates. academie-sciences.fr Ultrasound has been used for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature, offering a highly efficient and green protocol. academie-sciences.frnih.gov This method is particularly advantageous for its ability to promote reactions without the need for bulk heating, thus conserving energy. rsc.org
Future Research Directions
Exploration of Novel Synthetic Pathways
The synthesis of N,N-disubstituted formamides like 2-Anilinoethyl(phenyl)formamide traditionally involves the formylation of the corresponding secondary amine. Future research could focus on developing more efficient, sustainable, and atom-economical synthetic methods.
One promising area is the advancement of catalytic formylation reactions . While stoichiometric formylating agents such as formic acid or chloral (B1216628) have been historically used, recent research emphasizes catalytic approaches. nih.gov The use of transition metal catalysts, organic catalysts, or acid catalysts could offer milder reaction conditions and improved yields. nih.gov For instance, methods involving the catalytic carbonylation of the precursor amine represent a greener alternative. nih.gov
Furthermore, enzymatic synthesis presents a novel and environmentally benign route. The discovery of enzymes like N-substituted formamide (B127407) deformylase, which catalyzes the hydrolysis of N-substituted formamides, also suggests the potential for its reverse reaction—the synthesis of formamides from the corresponding amine and formate (B1220265) under specific conditions. nih.govnih.gov Exploring enzymatic pathways could lead to highly selective and efficient production of this compound.
The development of solvent-free and catalyst-free methods is another key direction. For related compounds like 2-anilino nicotinic acids, solvent- and catalyst-free synthesis has been successfully demonstrated, offering operational simplicity and environmental benefits. nih.gov Investigating similar conditions for the synthesis of this compound could lead to more sustainable manufacturing processes.
A comparative overview of potential synthetic methods is presented in Table 1.
Table 1: Potential Synthetic Pathways for this compound
| Method | Reagents/Catalyst | Potential Advantages |
|---|---|---|
| Catalytic Formylation | Formic acid, transition metal/organic/acid catalyst | Higher efficiency, milder conditions. nih.gov |
| Catalytic Carbonylation | Carbon monoxide, catalyst | Green and atom-economical. nih.gov |
| Enzymatic Synthesis | N-substituted formamide deformylase (reverse reaction) | High selectivity, environmentally friendly. nih.gov |
Deeper Mechanistic Understanding Through Advanced Computational Models
A thorough understanding of the reaction mechanisms involving this compound at a molecular level is crucial for optimizing its synthesis and predicting its reactivity. Advanced computational models, such as ab initio molecular dynamics and Density Functional Theory (DFT), are powerful tools for this purpose.
Future research could employ these models to:
Elucidate reaction pathways: Computational studies can map out the energy landscapes of synthetic routes to this compound, identifying transition states and intermediates. This can help in optimizing reaction conditions to favor desired products and minimize byproducts. nih.gov
Investigate conformational effects: The flexibility of the 2-anilinoethyl group can influence the compound's reactivity. Computational modeling can explore the different conformations of the molecule and their relative energies, providing insights into how its shape affects its chemical behavior.
Predict spectroscopic properties: Theoretical calculations can predict spectroscopic data such as NMR and IR spectra, which can aid in the characterization of the compound and its derivatives.
Model intermolecular interactions: Understanding how this compound interacts with solvents, catalysts, or other reactants is key to controlling its chemical transformations. DFT studies can model these interactions, such as the adsorption of formamide on catalyst surfaces. researchgate.net
Design and Synthesis of New Derivatives with Tuned Reactivity
The structural scaffold of this compound offers multiple sites for modification, allowing for the design and synthesis of new derivatives with tailored electronic and steric properties. This can lead to compounds with enhanced reactivity or specific functionalities for various applications.
Future research in this area could focus on:
Substitution on the aromatic rings: Introducing electron-donating or electron-withdrawing groups on the phenyl or anilino rings can significantly alter the electron density and reactivity of the molecule. This approach has been used to tune the properties of other classes of compounds like quinoline-sulphonamide derivatives. nih.gov
Modification of the formyl group: The formyl group can be replaced with other acyl groups to generate a library of related amides. The reverse reaction of N-substituted formamide deformylase has been shown to work with acids other than formic acid, suggesting a potential enzymatic route to such derivatives. nih.gov
Alterations to the ethyl linker: The length and branching of the ethyl chain connecting the two nitrogen atoms can be varied to control the conformational flexibility and steric hindrance around the formamide nitrogen.
The design of these new derivatives can be guided by computational studies to predict their properties before their synthesis, accelerating the discovery of molecules with desired characteristics for applications in materials science or medicinal chemistry. orientjchem.orgnih.govrsc.org
Broader Application in Advanced Organic Synthesis as a Building Block or Catalyst Component
Formamides are recognized as versatile intermediates and building blocks in organic synthesis. nih.gov The unique structure of this compound, featuring two distinct aniline-type nitrogens, suggests its potential for broader applications.
Potential future applications include:
Synthesis of heterocyclic compounds: The bifunctional nature of this molecule could be exploited in cyclization reactions to form novel heterocyclic systems.
Precursor to isonitriles: N-substituted formamides can be converted to isonitriles, which are valuable reagents in multicomponent reactions. organic-chemistry.orgorganic-chemistry.org The corresponding isonitrile from this compound could be a useful synthon.
Component in catalyst design: The anilino moieties could serve as ligands for metal catalysts. The presence of two nitrogen atoms could allow for the formation of bidentate ligands, which are often used to enhance the stability and selectivity of catalysts. For example, anilines are used in the synthesis of catalysts for oxidative coupling reactions. acs.org
Prebiotic chemistry research: Formamide itself is a key molecule in prebiotic chemistry studies. wikipedia.orgwikipedia.org The reactivity of more complex formamides like this compound could provide insights into the formation of biomolecules.
By exploring these avenues, the scientific community can unlock the full potential of this compound as a valuable tool in advanced organic synthesis.
Q & A
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) optimize transition states and predict activation energies. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Validate models against experimental kinetic data from SN2 reactions with alkyl halides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
